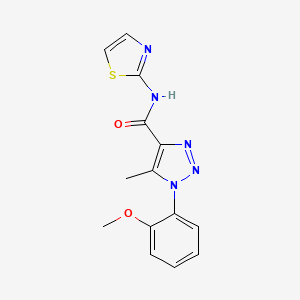

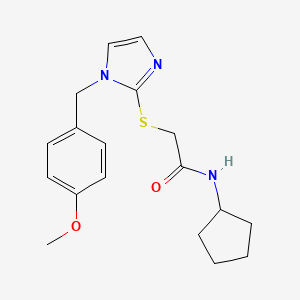

![molecular formula C17H12N6O4S B2665754 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 894069-06-8](/img/structure/B2665754.png)

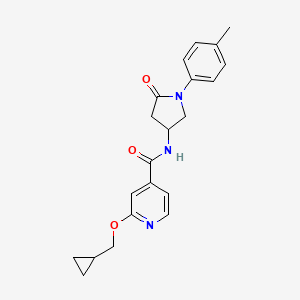

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Asthmatic Activities

Research has identified compounds related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide with potential anti-asthmatic activities. For instance, a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, showing promise in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiviral Activity

Certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been shown to possess antiviral activities, particularly against the hepatitis A virus (HAV). For example, certain compounds demonstrated a significant reduction in virus count, as determined by plaque reduction infectivity assay, indicating their potential as antiviral agents (Shamroukh & Ali, 2008).

Chemical Synthesis

These compounds have been the focus of various synthetic chemistry studies, aiming to develop new derivatives and explore their potential applications. Efforts include the facile synthesis of new [1,2,4]triazolo[4,3-b]pyridazines through different chemical processes, expanding the range of available compounds for further study and application (Arghiani et al., 2015).

Cytotoxic Agents

Research has also explored the cytotoxic properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives. For instance, certain compounds were synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines, revealing that some derivatives exhibited potent cytotoxic activity and induced apoptosis in cancer cells (Mamta et al., 2019).

Antimicrobial Evaluations

There is evidence of antimicrobial properties in some derivatives of [1,2,4]triazolo[4,3-b]pyridazine. For example, a study showed the synthesis of new compounds with potent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antibacterial and antifungal agents (Prakash et al., 2011).

Future Directions

Properties

IUPAC Name |

3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O4S/c24-23(25)14-5-2-6-15(10-14)28(26,27)21-13-4-1-3-12(9-13)16-7-8-17-19-18-11-22(17)20-16/h1-11,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMULEIWCBVBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

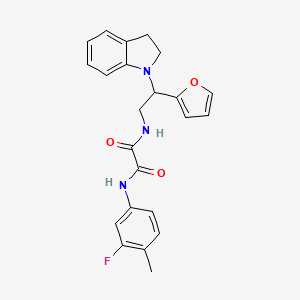

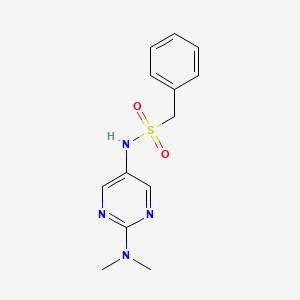

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

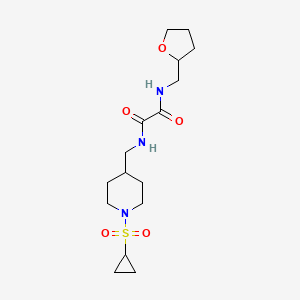

![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)

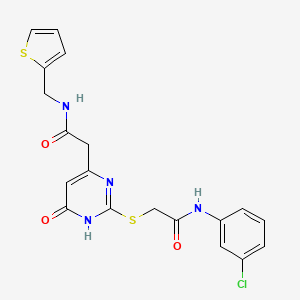

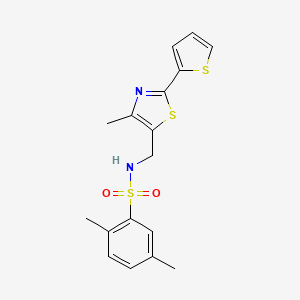

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)

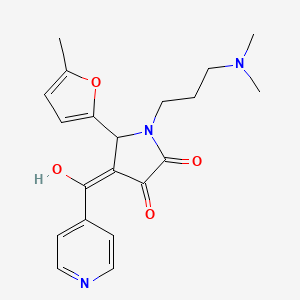

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)